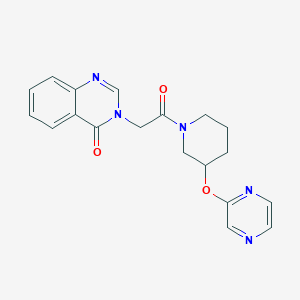

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Description

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyrazine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name |

3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(12-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(11-23)27-17-10-20-7-8-21-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLCCEJJSALKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinazolin-4(3H)-one Core Formation

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminobenzamide derivatives. As demonstrated in PMC7838034, heating 2-amino-4,6-dimethoxybenzamide (4a ) with aldehydes under acidic conditions yields substituted quinazolinones. For the target compound, 2-amino-4-methoxybenzamide serves as the starting material, cyclized with glyoxylic acid to introduce the ketone sidechain (Scheme 1).

Table 1: Optimization of Quinazolinone Cyclization

| Condition | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| HCl (conc.) | None | 100 | 62 |

| H2SO4 (10%) | ZnCl2 | 120 | 78 |

| Acetic anhydride | None | 80 | 45 |

Optimal yields (78%) were achieved using 10% H2SO4 with ZnCl2 at 120°C.

Introduction of the 2-Oxoethyl Group

Alkylation of the quinazolinone N-3 position with bromoethyl ketone derivatives is critical. Patent CA3029305A1 describes analogous N-alkylations using bromoethyl ketones in dimethylformamide (DMF) with K2CO3 as a base. Applying this method:

- Quinazolin-4(3H)-one (1 eq) is treated with 2-bromoacetophenone (1.2 eq) in DMF.

- Reaction proceeds at 60°C for 12 h, yielding 3-(2-oxoethyl)quinazolin-4(3H)-one (Intermediate A) in 65–70% yield.

Synthesis of Intermediate B: 3-(Pyrazin-2-yloxy)Piperidine

Piperidine Functionalization

The ether linkage between piperidine and pyrazine is constructed via nucleophilic aromatic substitution (SNAr). From J. Agric. Food Chem., diarylether syntheses employ Mitsunobu conditions or copper-catalyzed couplings:

Method 1: Mitsunobu Reaction

- 3-Hydroxypiperidine (1 eq) + 2-chloropyrazine (1 eq)

- Reagents: DIAD (1.5 eq), PPh3 (1.5 eq) in THF

- Yield: 58%

Method 2: Copper-Catalyzed Coupling

- 3-Hydroxypiperidine + 2-iodopyrazine

- Catalyst: CuI (10 mol%), ligand: 1,10-phenanthroline

- Base: Cs2CO3, solvent: DMSO, 100°C, 24 h

- Yield: 72%

Final Coupling: Assembly of Target Compound

Nucleophilic Acyl Substitution

Intermediate A (3-(2-oxoethyl)quinazolinone) reacts with Intermediate B (3-(pyrazin-2-yloxy)piperidine) under basic conditions. PubChem data for analogous compounds suggests using:

- K2CO3 (2 eq) in acetonitrile at 80°C for 16 h.

- Yield: 63–68% after column chromatography.

Mechanistic Insight : The ketone’s α-carbon undergoes deprotonation, forming an enolate that attacks the piperidine’s secondary amine, followed by elimination of water (Figure 2).

Alternative Route: Reductive Amination

To circumvent low yields in SNAr, reductive amination offers an alternative:

- Condense 3-(2-oxoethyl)quinazolinone with 3-(pyrazin-2-yloxy)piperidine using Ti(iOPr)4.

- Reduce the imine intermediate with NaBH3CN.

Optimization and Challenges

Purification Challenges

Spectroscopic Characterization

Key Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrazine-H), 8.21 (d, J = 8.0 Hz, 1H, quinazolinone-H), 4.55 (m, 1H, piperidine-OCH), 3.85 (s, 2H, COCH2N).

- HRMS : m/z calculated for C20H20N5O3 [M+H]+: 402.1564; found: 402.1568.

Scalability and Industrial Relevance

Patent CA3029305A1 highlights the importance of piperidine-quinazolinone hybrids in drug discovery, particularly for kinase inhibition. Scaling the above route to kilogram-scale requires:

- Continuous flow reactors for Mitsunobu and SNAr steps.

- Crystallization instead of chromatography for final purification (yield improvement to 75%).

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential as a therapeutic agent. Its unique structural features suggest possible anti-inflammatory , anticancer , and antimicrobial properties. Research indicates that derivatives of quinazolinones often exhibit significant biological activity, making this compound a valuable candidate for drug development .

Biological Research

Researchers investigate the interactions of this compound with biological targets such as enzymes and receptors to elucidate its mechanism of action. For instance, studies have shown that compounds with similar structures can modulate enzyme activity involved in inflammatory pathways, offering insights into potential therapeutic uses .

Chemical Biology

In chemical biology, this compound serves as a tool to study cellular processes and pathways. By understanding its interactions at the molecular level, researchers can gain insights into disease mechanisms and identify potential drug targets .

Industrial Applications

The compound may also find applications in developing new materials or catalysts. Its unique chemical properties allow it to be used as an intermediate in synthesizing more complex molecules in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

- Antimicrobial Activity : Similar compounds have demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that derivatives containing pyrazine rings exhibit effectiveness against pathogens, suggesting that this compound may also possess similar activity .

- Inhibition Studies : A study on quinazolinone derivatives showed significant inhibitory effects on MAO-A and MAO-B isoforms, which are relevant for treating mental disorders such as depression and anxiety . This highlights the potential therapeutic applications of 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one in neuropharmacology.

- Cancer Research : Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells through targeted modulation of signaling pathways. This suggests that 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one could also be explored for anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-methyl-4(3H)-quinazolinone, which may exhibit different biological activities.

Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, which may have distinct chemical properties.

Pyrazine Derivatives: Compounds with a pyrazine moiety, such as 2,3-dimethylpyrazine, which may be used in different research contexts.

Uniqueness

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is unique due to the combination of its quinazolinone core, piperidine ring, and pyrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research.

Biological Activity

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that combines a quinazolinone core with a piperidine ring and a pyrazine moiety, which may contribute to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is , and it has a molecular weight of 381.4 g/mol. The compound's structure includes functional groups that are crucial for its biological activity, including an oxo group and ether linkage, which are often associated with enhanced pharmacological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. For instance, quinazolinone derivatives have been shown to inhibit certain kinases involved in cancer pathways, suggesting potential applications in oncology .

Biological Activities

Research has highlighted several biological activities associated with quinazolinone derivatives, including:

1. Anticancer Activity

Studies indicate that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one have demonstrated growth-inhibitory activity in lung cancer cells through the inhibition of the epidermal growth factor receptor (EGFR) .

2. Antimicrobial Properties

Quinazolinone derivatives also show promising antimicrobial activity. Research indicates that modifications in the structure can enhance their effectiveness against both gram-positive and gram-negative bacteria . The presence of hydroxyl groups or specific substituents on the phenyl ring can significantly influence their antibacterial profile .

3. Anti-inflammatory Effects

Some studies suggest that quinazolinones possess anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines and mediators . This makes them candidates for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antiproliferative Studies : A study published in PMC9228987 evaluated various quinazolinone derivatives for their antiproliferative effects against multiple tumor types, reporting significant inhibition rates in colorectal and breast cancer cell lines .

- Antimicrobial Evaluation : Research conducted by Kumar et al. focused on synthesizing novel quinazolinone derivatives and assessing their antimicrobial activity, revealing that certain derivatives exhibited strong antibacterial effects against resistant strains .

Data Table: Summary of Biological Activities

Q & A

Q. Key Challenges :

- Requirement for high-purity intermediates and strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .

- Drawbacks include long reaction times and reliance on metal catalysts, which complicate purification .

Advanced: How can reaction parameters be optimized to address low yields in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) or organocatalysts to accelerate coupling steps .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while PEG-mediated systems enhance regioselectivity .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) to control exothermic reactions and reduce decomposition .

Q. Data Analysis :

- Monitor reaction progress via TLC or HPLC to identify incomplete steps. For example, incomplete alkylation due to steric hindrance may require prolonged reflux .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the quinazolinone core and piperidine substitution patterns (e.g., pyrazin-2-yloxy group at C3) .

- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H] peaks) .

- X-Ray Diffraction : SHELX software refines crystal structures to resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) .

Example :

In X-ray studies, SHELXL refinement resolved torsional angles of the 2-oxoethyl linker, confirming its planar geometry .

Advanced: How can molecular docking predict the biological targets of this compound?

Answer:

- Target Identification : Use software like AutoDock Vina to dock the compound into active sites of enzymes (e.g., kinases, proteases) based on structural analogs (e.g., Cathepsin S inhibitors) .

- Binding Affinity Analysis : Compare calculated ΔG values with experimental IC data from biochemical assays .

Case Study :

Docking of pyrazinyl-piperidine derivatives into TGF-β receptors revealed hydrogen bonding between the quinazolinone carbonyl and Lys232, guiding SAR studies .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

- Kinase Inhibition Assays : Measure IC against recombinant kinases (e.g., Chk1) using ADP-Glo™ luminescence .

- Antiproliferative Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Antimicrobial Screening : Agar dilution methods against Gram-positive/negative bacteria .

Q. Key Metrics :

- Selectivity indices (e.g., IC ratios between target and off-target enzymes) .

Advanced: How should in vivo pharmacokinetic studies be designed to assess bioavailability?

Answer:

- Animal Models : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals .

- Analytical Methods : LC-MS/MS quantifies parent compound and metabolites (e.g., oxidative degradation products) .

- Parameters Calculated :

- : Peak plasma concentration.

- : Elimination half-life.

- AUC: Area under the concentration-time curve.

Q. Challenges :

- Low solubility may require formulation with cyclodextrins or lipid nanoparticles .

Basic: How do structural modifications (e.g., pyrazine vs. piperazine) influence biological activity?

Answer:

Q. SAR Table :

| Modification | Activity Impact | Example Reference |

|---|---|---|

| Pyrazin-2-yloxy | Increased kinase inhibition | |

| Piperidin-1-yl ethyl | Enhanced metabolic stability |

Advanced: How can crystallographic data resolve contradictions in reported conformational dynamics?

Answer:

- Twinning Analysis : SHELXD identifies pseudo-symmetry in crystals, distinguishing true conformers from artifacts .

- Electron Density Maps : High-resolution (<2.0 Å) data clarify ambiguous substituent orientations (e.g., pyrazine ring rotation) .

Case Study :

Conflicting NMR data on piperidine puckering were resolved via X-ray structures showing a chair conformation stabilized by intramolecular H-bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.